1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-18(2)13-5-7-19(18,16(22)9-13)11-26(24,25)21-14-4-3-12-6-8-20-17(23)15(12)10-14/h3-4,10,13,21H,5-9,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHWOQRZGCBLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC4=C(CCNC4=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The compound shares a common bicyclo[2.2.1]heptan-2-one core with derivatives listed in the evidence. Key differences lie in the sulfonamide substituents:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the bicyclo[2.2.1]heptane and tetrahydroisoquinoline moieties in this compound?
- Methodological Answer : Multi-step synthetic routes are typically employed, starting with functionalized bicyclic ketones and sulfonamide precursors. For the bicyclo[2.2.1]heptane core, camphor derivatives (e.g., 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane) are common starting materials. The tetrahydroisoquinoline fragment can be synthesized via Pictet-Spengler or Bischler-Napieralski reactions. Coupling these fragments often involves nucleophilic substitution or sulfonylation under controlled conditions (e.g., anhydrous solvents, low temperatures). Protecting groups may be required to preserve stereochemical integrity during coupling .
Q. Which analytical techniques are essential for confirming the compound’s structural purity and stereochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the bicyclic framework and sulfonamide linkage. NOESY experiments can resolve stereochemical ambiguities in the bicyclo[2.2.1]heptane system .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the tetrahydroisoquinoline moiety .
Q. How can solubility limitations in aqueous systems be addressed during biological assays?
- Methodological Answer : Co-solvents like DMSO (<1% v/v) or cyclodextrin-based solubilization agents are often used. For in vitro studies, pre-formulation assays (e.g., dynamic light scattering) assess colloidal stability. If solubility remains problematic, pro-drug strategies or structural modifications (e.g., PEGylation) may be explored .
Advanced Research Questions
Q. What experimental approaches are used to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor modulation)?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based inhibition studies) with cellular reporter systems (e.g., luciferase assays for receptor activity) to validate target specificity .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., sulfonamide group, bicyclic ring substituents) to isolate contributions to activity. For example, replacing the 1-oxo group in the tetrahydroisoquinoline moiety with a methylene group can differentiate receptor vs. enzyme binding .
- Cryo-EM or X-ray Co-crystallography : Directly visualize compound-target interactions to resolve mechanistic ambiguities .
Q. How can computational modeling optimize the compound’s binding affinity to specific biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions to identify key binding residues and conformational changes. For example, MD can predict how the bicyclic system’s rigidity affects fit into hydrophobic enzyme pockets .
- Free Energy Perturbation (FEP) : Quantify binding energy changes for proposed structural modifications (e.g., substituent additions to the sulfonamide group) .
- Docking Studies : Screen virtual libraries of analogs to prioritize synthesis targets .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) during key steps like sulfonamide coupling to enforce stereocontrol .
- Continuous Flow Chemistry : Improves reproducibility and reduces side reactions in multi-step syntheses (e.g., controlled addition of sulfonating agents) .
- In-line Analytics : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) to detect and correct stereochemical deviations during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
